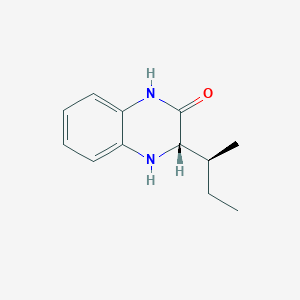

(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

(3S)-3-[(2S)-butan-2-yl]-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8,11,13H,3H2,1-2H3,(H,14,15)/t8-,11-/m0/s1 |

InChI Key |

USEJKDHPEGYAPK-KWQFWETISA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC2=CC=CC=C2N1 |

Canonical SMILES |

CCC(C)C1C(=O)NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Alkylation via Phase-Transfer Catalysis (PTC)

A scalable enantioselective approach involves PTC-mediated alkylation. Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate serves as a chiral precursor, undergoing allylation with a sec-butyl electrophile under PTC conditions:

- Key Step : Enantioselective allylation using (R,R)-3,4,5-trifluorophenyl-NAS bromide as the catalyst.

- Conditions : Dichloromethane, -78°C, 24 hours.

- Outcome : Yields of 72–85% with >99% enantiomeric excess (ee).

This method leverages the chiral malonate’s rigidity to induce stereoselectivity, followed by cyclization and reduction to yield the target compound.

Acid-Promoted Direct C–H Functionalization

Perchloric acid (HClO₄) promotes direct C–H carbamoylation or alkylation of quinoxalin-2(1H)-ones in water:

- Substrates :

- Quinoxalin-2(1H)-one derivatives (0.5 mmol)

- (S)-sec-Butyl isocyanide (0.75 mmol)

- Conditions : 0.2 M HClO₄, 90°C, 3 hours.

- Workup : Extraction with ethyl acetate, column chromatography (ethyl acetate/hexane gradient).

- Yield : 62–90%.

Safety Note : Heating concentrated HClO₄ requires explosive hazard precautions.

Photoredox Alkylation Under N₂ Atmosphere

Photoredox strategies enable C3-alkylation using sec-butyl radicals generated from aldehydes or hydrocarbons:

- Reagents :

- 1-Methylquinoxalin-2(1H)-one (1a)

- sec-Butyl aldehyde (2a)

- H₂O₂ (1.0 mmol), MeCN solvent

- Conditions : 395 nm LED irradiation, N₂ atmosphere, 12 hours.

- Yield : 85–91%.

This method avoids stoichiometric metal catalysts and aligns with green chemistry principles.

Chiral Pool Synthesis from Amino Acids

Enantiopure starting materials like L-valine or L-leucine provide stereochemical control:

- Step 1 : Coupling of Boc-protected amino acid with o-phenylenediamine.

- Step 2 : Cyclization under acidic conditions (TFA/CH₂Cl₂).

- Yield : 79–90% with >98% ee.

This approach is limited to substrates compatible with amino acid side chains but ensures high enantiopurity.

Comparative Analysis of Methods

*Stereochemical outcomes depend on starting material chirality.

Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can yield tetrahydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of Lewis acids.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Tetrahydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

sGC Activators: Mono- and Di-Carboxylic Derivatives

3,4-Dihydroquinoxalin-2(1H)-one derivatives modified with carboxylic groups are prominent sGC activators. Key examples include:

- Compound C4: A monocarboxylic derivative with a pyrrole substituent. Docking studies revealed a binding free energy (ΔGest) of –10.60 kcal/mol, driven by hydrogen bonds with Tyr2, Arg116, and Arg139, and van der Waals interactions with Leu101 and Val146 .

- Dicarboxylic derivatives: Designed to occupy a hydrophobic pocket and enhance hydrogen bonding.

Structural Insights :

- Mono-carboxylic derivatives prioritize interactions with the Y-S-R motif of sGC.

- Di-carboxylic derivatives exploit additional hydrophobic pockets, improving binding but complicating physicochemical properties .

Table 1: Key sGC-Active 3,4-Dihydroquinoxalin-2(1H)-ones

JNK3 Inhibitors: Lead Compound J46

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is critical for JNK3 inhibition. Compound J46 ((Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one) exhibits selective JNK3 inhibition via its naphthyl-oxoethylidene substituent, which enhances hydrophobic interactions with the kinase’s ATP-binding pocket .

Comparison with (S)-sec-Butyl Derivative :

- J46’s planar naphthyl group likely improves target engagement compared to the aliphatic sec-butyl group in the target compound.

- Stereochemistry in (S)-sec-Butyl may reduce off-target effects but requires validation .

Antitumor Agents: Scaffold-Hopped Derivatives

Scaffold hopping of 3,4-dihydroquinoxalin-2(1H)-ones has yielded potent antitumor agents:

- Lead 2a: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one.

- Optimized compounds 13c, 13d, 13e : Feature expanded C-rings or isometric A/B-ring replacements, achieving IC50 values < 1 µM in cytotoxicity assays .

Key Differences :

- Antitumor derivatives prioritize quinazoline or heteroaromatic extensions, unlike the sec-butyl group in the target compound.

- Substituent bulk and planarity correlate with improved DNA intercalation or kinase inhibition .

Table 2: Comparative Physicochemical Properties

| Compound Type | Key Feature | Bioactivity Impact |

|---|---|---|

| (S)-sec-Butyl | Chiral aliphatic substituent | Potential selectivity in binding |

| J46 | Naphthyl-oxoethylidene | Enhanced hydrophobic interactions |

| Antitumor derivatives | Quinazoline extensions | Improved DNA/protein binding |

Biological Activity

(S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O |

| Molar Mass | 204.27 g/mol |

| Density | 1.055 ± 0.06 g/cm³ |

| Boiling Point | 378.6 ± 31.0 °C |

| pKa | 13.28 ± 0.40 |

Synthesis

Recent studies have focused on various synthetic routes to prepare quinoxaline derivatives, including this compound. These methods often involve multiple steps, utilizing reagents such as NaH and DMF to achieve high yields of biologically active compounds .

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit significant antiviral properties. For instance, related compounds have shown potent inhibition against HIV reverse transcriptase, with some derivatives demonstrating an effective concentration (EC50) as low as 0.15 µg/mL against HIV-1 . The mechanism of action typically involves interference with viral replication processes.

Anticancer Activity

In vitro studies have demonstrated that this compound and its analogs possess notable anticancer properties. For example, one study reported IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 cells . The most active compounds showed IC50 values of 1.9 and 2.3 µg/mL, respectively, indicating their potential as effective anticancer agents compared to standard treatments like doxorubicin.

Case Studies

- Antiviral Evaluation : A study evaluated the antiviral efficacy of a series of quinoxaline derivatives, including this compound. The results highlighted significant inhibition of viral replication in cell cultures, supporting further development for therapeutic use against viral infections .

- Anticancer Properties : In another investigation focusing on anticancer activity, quinoxaline derivatives were tested against various human cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs due to their selective cytotoxicity .

Q & A

Q. What are common synthetic routes for preparing (S)-3-((S)-sec-Butyl)-3,4-dihydroquinoxalin-2(1H)-one and related analogs?

Methodological Answer: The compound can be synthesized via Mannich reactions or copper-catalyzed alkynylation. For example:

- Mannich Reaction: Utilize hexafluoroisopropanol (HFIP) as a catalyst to achieve divergent synthesis of fluorinated derivatives, enabling stereochemical control .

- Copper-Catalyzed Alkynylation: Employ CuI with ligands like 1,10-phenanthroline under aerobic conditions to introduce alkynyl groups at the 3-position. Reaction optimization (e.g., solvent: DCE, 80°C, 24h) is critical for yield improvement (typically 33–65% for similar compounds) .

- Reduction Steps: Post-synthetic modifications may involve LiAlH4 reduction of ketones followed by SOCl2 treatment to stabilize intermediates .

Q. How are structural and stereochemical features of this compound confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR (e.g., 500 MHz in CDCl3) identify diastereotopic protons and chiral centers. For example, 3-phenyl analogs show δ 5.09 (s, 1H) for benzylic protons and δ 177.13 (C=O) in 13C NMR .

- HRMS: High-resolution mass spectrometry confirms molecular formulas (e.g., C14H13N2O [M+H]+: 225.1022 observed vs. 225.1017 calculated) .

- X-ray Crystallography: Resolves absolute stereochemistry but requires high-purity crystals.

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Testing: Screen against Mycobacterium tuberculosis using microplate Alamar Blue assays (MABA). Derivatives like 4-{4-[ethoxy(hydroxy)methyl]phenyl}-3-methyl analogs have shown anti-TB activity .

- Enzyme Inhibition: Use fluorescence polarization assays to assess binding to targets like BET bromodomains or kinases, as seen in polypharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts: Screen chiral phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) for Mannich-type reactions. HFIP-mediated catalysis has achieved >90% ee in fluorinated analogs .

- Solvent Effects: Polar aprotic solvents (e.g., THF, DCE) enhance stereocontrol. For alkynylation, DCE at 80°C minimizes racemization .

- Kinetic Resolution: Use lipases or engineered enzymes to resolve diastereomers post-synthesis .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for structurally similar derivatives?

Methodological Answer:

- Dynamic NMR: Identify fluxional behavior (e.g., ring puckering in dihydroquinoxalines) by variable-temperature 1H NMR.

- DFT Calculations: Compare experimental 13C chemical shifts with computed values (B3LYP/6-311+G(d,p)) to validate conformers .

- Crystallography vs. Solution-State Data: Note that solid-state structures may differ from solution conformations due to packing effects.

Q. What strategies enable the design of polypharmacological agents based on this scaffold?

Methodological Answer:

- Hybridization: Merge pharmacophores (e.g., pyrimidin-2-ylamino groups) to target BET proteins and kinases. Rational design involves molecular docking (AutoDock Vina) and ADMET profiling .

- Prodrug Modifications: Introduce hydrolyzable groups (e.g., ethyl esters) to enhance bioavailability. For example, 6-(pyrimidin-2-ylamino) derivatives show dual inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.